1-(2-Amino-5-(methylthio)phenyl)-1-chloropropan-2-one
Description
1-(2-Amino-5-(methylthio)phenyl)-1-chloropropan-2-one is a chlorinated arylpropanone derivative featuring a 2-amino-5-(methylthio)phenyl substituent. This compound combines an electron-donating amino group (-NH₂) and a methylthio (-SMe) moiety on the aromatic ring, which influence its electronic and steric properties.
Properties
Molecular Formula |
C10H12ClNOS |
|---|---|
Molecular Weight |
229.73 g/mol |
IUPAC Name |
1-(2-amino-5-methylsulfanylphenyl)-1-chloropropan-2-one |
InChI |
InChI=1S/C10H12ClNOS/c1-6(13)10(11)8-5-7(14-2)3-4-9(8)12/h3-5,10H,12H2,1-2H3 |
InChI Key |
IXUJGMABIYWULO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)SC)N)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Amino-5-(methylthio)phenyl)-1-chloropropan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenyl Ring: The phenyl ring is synthesized by reacting appropriate starting materials under controlled conditions.
Introduction of Functional Groups: The amino and methylthio groups are introduced into the phenyl ring through specific reactions, such as nucleophilic substitution or electrophilic addition.
Chlorination: The final step involves the chlorination of the propan-2-one moiety, which can be achieved using reagents like thionyl chloride or phosphorus pentachloride under anhydrous conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Amino-5-(methylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The chloropropan-2-one moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new carbon-nitrogen or carbon-sulfur bonds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Amino-5-(methylthio)phenyl)-1-chloropropan-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-(methylthio)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Structural and Electronic Features
The compound’s unique substituents differentiate it from similar arylpropanones:
- Amino and Methylthio Groups: The 2-amino-5-(methylthio)phenyl group introduces electron-donating effects, contrasting with electron-withdrawing substituents (e.g., Cl in 1-(4-chlorophenyl) derivatives) or heteroaromatic systems (e.g., thiophene in 3-chloro-1-(thiophen-2-yl)propan-1-one). Methylthio’s sulfur atom contributes to lipophilicity, unlike polar hydroxyl groups in chalcones (e.g., 1-(2-hydroxy-5-methylphenyl) derivatives) .
- Chloropropanone Moiety: The reactive chlorine at the α-position enables nucleophilic substitutions, akin to 3-chloro-1-(thiophen-2-yl)propan-1-one, but steric and electronic effects from the aromatic substituents may modulate reactivity .
Physical and Chemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
